N-1,3-benzothiazol-2-yl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
N-1,3-Benzothiazol-2-yl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid 2-oxabicyclo[2.2.1]heptane core. Key structural features include:
- A 4,7,7-trimethyl substitution on the bicyclo framework.
- A 3-oxo group and an oxygen atom forming the 2-oxa bridge.
- A benzothiazole moiety at the N-position of the carboxamide group.
The benzothiazole group is electron-deficient, which may influence π-π stacking interactions or binding to enzymatic targets.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-15(2)16(3)8-9-17(15,22-13(16)21)12(20)19-14-18-10-6-4-5-7-11(10)23-14/h4-7H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNYXHROQGJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=NC4=CC=CC=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321360 | |
| Record name | N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
613658-83-6 | |
| Record name | N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The N-(3,4-difluorophenyl) derivative exhibits the highest experimental logP (3.23), attributed to fluorine’s hydrophobicity, while the nitrothiazole analog (logP 2.2) balances polarity and lipophilicity .
- Hydrogen Bonding : The nitro-thiazole compound has 7 hydrogen bond acceptors (ideal for target engagement), whereas the chloro-methoxyphenyl derivative has fewer acceptors but higher steric bulk .
Stereochemical Considerations
- The (1S,4S)-configured carboxylate derivative () demonstrates the importance of stereochemistry in synthetic applications, such as asymmetric hydrogenation .
- Undefined stereocenters (e.g., carbazole analog in ) may result in racemic mixtures, complicating pharmacological profiling .
Key Challenges and Opportunities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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